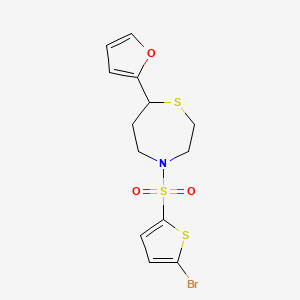

4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Description

4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic compound featuring a 1,4-thiazepane core. The molecule is substituted at position 4 with a 5-bromothiophen-2-ylsulfonyl group and at position 7 with a furan-2-yl moiety. Though direct biological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., sulfonyl- and furan-containing derivatives) demonstrate anticandidal and anticancer activities .

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S3/c14-12-3-4-13(20-12)21(16,17)15-6-5-11(19-9-7-15)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCCBAPOANRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 418.4 g/mol. The compound features a thiazepane ring linked to a furan moiety and a bromothiophenesulfonyl group, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.4 g/mol |

| CAS Number | 1797347-94-4 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing bromothiophene and furan moieties. For instance, derivatives similar to this compound have shown inhibitory effects against various Gram-positive and Gram-negative bacteria. The sulfonamide group enhances the interaction with bacterial enzymes, potentially disrupting their function.

The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways. The thiazepane ring may facilitate binding to target proteins through hydrogen bonding and π-π interactions due to its aromatic nature.

Case Studies

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of thiazepane derivatives. The results indicated that compounds with sulfonyl groups exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Quorum Sensing Inhibition : Research has shown that similar compounds can inhibit quorum sensing in pathogenic bacteria such as Vibrio harveyi. This inhibition can reduce virulence factor production, making these compounds promising candidates for developing new antimicrobial agents .

- Anticancer Potential : Preliminary investigations into the anticancer properties of thiazepane derivatives suggest that they may induce apoptosis in cancer cell lines through the activation of caspase pathways. Further studies are needed to elucidate the specific mechanisms involved.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The sulfonyl group can enhance the interaction with microbial enzymes, potentially leading to inhibition of growth or cell death. The unique combination of functional groups in 4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane may also contribute to its effectiveness against resistant strains of bacteria.

Anticancer Potential

The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Studies on related thiazepane derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanisms may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth.

- Receptor Modulation : Acting as an antagonist or agonist at receptor sites influencing cancer pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various thiazepane derivatives, including those structurally similar to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed as a new antimicrobial agent .

Evaluation of Anticancer Effects

Another study focused on the anticancer activity of compounds related to thiazepanes. The findings demonstrated that certain derivatives could effectively inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest . This positions this compound as a potential candidate for further research in oncology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A. Core Modifications

- BI84209 (7-(furan-2-yl)-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane): Shares the 7-(furan-2-yl)-1,4-thiazepane core but replaces the sulfonyl group with a pyrazole-carbonyl substituent.

- 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-7-(furan-2-yl)-1,4-thiazepane : Features a benzodioxine-sulfonyl group, which introduces a fused aromatic system. This bulkier substituent likely improves lipophilicity and membrane permeability relative to the bromothiophene-sulfonyl group in the target compound .

B. Substituent Effects

- Bromothiophene-Sulfonyl vs. Pyrazole-Carbonyl (BI84209) : The bromothiophene-sulfonyl group in the target compound provides higher molecular weight (estimated ~450 g/mol) and stronger electron-withdrawing effects compared to BI84209 (367.46 g/mol). This may influence solubility and binding affinity in biological systems .

- Bromothiophene-Sulfonyl vs.

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What established synthetic routes exist for 4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of a thiophenol derivative (e.g., 2-aminothiophenol) with a ketone or aldehyde precursor under acid catalysis (e.g., HCl in methanol) . Optimization can employ factorial design to evaluate variables like temperature, solvent ratio, and catalyst concentration. For example, a 2³ factorial design (temperature: 70–90°C; solvent ratio DMF:AcOH 1:2–1:4; HCl concentration: 1–3 drops) identifies optimal yields while minimizing side reactions. Statistical tools like ANOVA validate significance .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography confirms the boat conformation of the thiazepine ring and dihedral angles between aromatic planes (e.g., 53.6° in analogous structures) .

- NMR (¹H/¹³C) identifies sulfonyl and furan substituents, with NOESY confirming spatial proximity of protons.

- FT-IR verifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiazepine ring vibrations.

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₉H₁₄BrNO₃S₃) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

- Standardized purity validation (HPLC ≥98%) and batch consistency checks .

- Dose-response curves across multiple models (e.g., microbial vs. mammalian cells) to assess selectivity .

- Meta-analysis of published data using tools like PRISMA to identify confounding variables (e.g., solvent effects in DMSO) .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites (e.g., sulfonyl group nucleophilicity) .

- Molecular docking (AutoDock Vina) simulates binding to targets like GABA receptors or cytochrome P450 enzymes. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

Q. How can statistical experimental design improve yield and selectivity in large-scale synthesis?

Methodological Answer: Apply orthogonal array design (e.g., L9 Taguchi matrix) to optimize parameters:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst (mol%) | 0.5 | 1.0 | 1.5 |

| Temperature (°C) | 80 | 100 | 120 |

| Solvent | DMF | AcOH | MeOH |

| Response surface methodology (RSM) identifies interactions, maximizing yield while minimizing byproducts . |

Q. What in vitro assays are recommended for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) or cyclooxygenase-2 (COX-2) .

- Cytotoxicity screening : Use MTT assay on HEK-293 and HepG2 cells, comparing to positive controls (e.g., doxorubicin) .

- Receptor binding studies : Radioligand displacement assays for GABAₐ or serotonin receptors .

Data Conflict Resolution

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.